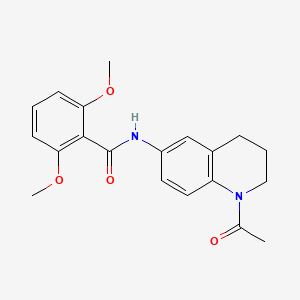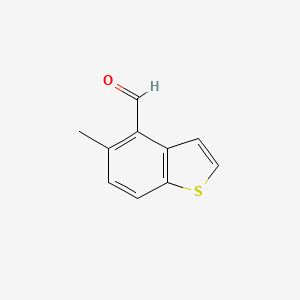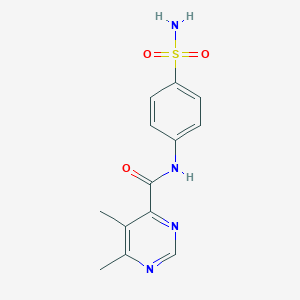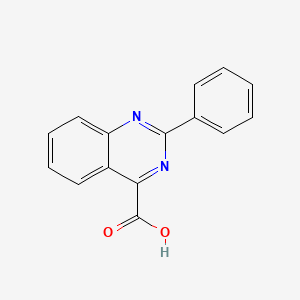![molecular formula C20H18N4O4 B2861423 methyl 4-((2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate CAS No. 1795298-26-8](/img/structure/B2861423.png)
methyl 4-((2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a furan ring, an imidazo[1,2-b]pyrazole ring, an ethyl group, a carbamoyl group, and a benzoate ester . These functional groups suggest that the compound could have interesting chemical properties and potential applications in organic synthesis or medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The furan and imidazo[1,2-b]pyrazole rings are likely to contribute to the compound’s aromaticity, while the carbamoyl group and the benzoate ester could introduce polarity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the furan ring might undergo electrophilic substitution, while the carbamoyl group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, aromaticity, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
The compound has shown promise in the field of oncology, particularly in the treatment of lung cancer. Chalcones, which share a similar furan and pyrazole structure, have been investigated for their cytotoxic effects against lung carcinoma cell lines, such as A549 . The presence of the furan-2-yl and imidazo[1,2-b]pyrazol moieties in the compound suggests potential anticancer activity, which could be explored through molecular docking studies and cytotoxicity assays.
Antimicrobial Activity
Compounds with naphtho[2,1-b]furan and pyrazole nuclei have demonstrated significant antibacterial and antifungal properties . The structural similarity of “methyl 4-((2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate” to these compounds indicates a potential for antimicrobial activity, which could be validated through in vitro testing against various Gram-positive and Gram-negative bacteria and fungi.
Antileishmanial and Antimalarial Evaluation
The compound’s structure is reminiscent of other heterocyclic compounds that have been evaluated for antileishmanial and antimalarial activities . Its potential effectiveness could be assessed through in vitro antipromastigote activity assays and molecular simulation studies to determine its binding affinity to specific biological targets.
Antioxidant Properties
Imidazole-containing compounds, which are structurally related to the compound , have been synthesized and evaluated for their antioxidant potential . The compound could be tested for scavenging potential using assays like DPPH, comparing its effectiveness to known antioxidants such as ascorbic acid.
Antiviral Efficacy
The compound’s imidazole moiety is a common feature in many antiviral agents. Research into similar compounds has revealed inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . Further studies could explore the compound’s antiviral efficacy through in vitro assays against a range of RNA and DNA viruses.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally related to a class of molecules known as pyrazoles, which have been found to exhibit a broad range of biological activities . .
Mode of Action
It is known that many pyrazole derivatives interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Pyrazole derivatives have been shown to affect a variety of biochemical pathways, including those involved in inflammation, pain perception, and various types of cancer .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification. Based on the known activities of related pyrazole compounds, it may have potential anti-inflammatory, analgesic, or anticancer effects .
Eigenschaften
IUPAC Name |
methyl 4-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-27-20(26)15-6-4-14(5-7-15)19(25)21-8-9-23-10-11-24-18(23)13-16(22-24)17-3-2-12-28-17/h2-7,10-13H,8-9H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJZDWLDTUYXSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2861342.png)



![(4-chlorophenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2861349.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2861351.png)

![Indolin-1-yl(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2861353.png)
![N-(2-ethyl-6-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2861355.png)



